Carbamate de benzyle N-(4-aminobutyl)

Vue d'ensemble

Description

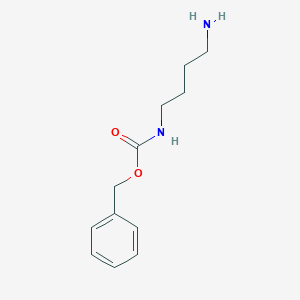

Benzyl N-(4-aminobutyl)carbamate is a chemical compound with the molecular formula C12H19N2O2This compound is a mono-protected alkylene diamine, often used as a spacer group in various chemical applications, particularly in the immobilization of peptides .

Applications De Recherche Scientifique

Benzyl N-(4-aminobutyl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing polyamines and polyamides.

Biology: Acts as a spacer group for immobilizing peptides, facilitating the study of protein interactions.

Industry: Utilized in the production of various polymers and as an intermediate in organic synthesis.

Mécanisme D'action

Target of Action

Benzyl N-(4-aminobutyl)carbamate, also known as benzyl (4-aminobutyl)carbamate, is a type of carbamate compound . Carbamates are commonly used as protecting groups for amines in the synthesis of peptides . Therefore, the primary targets of this compound are likely to be amines in biochemical systems.

Mode of Action

The compound acts as a protecting group for amines, preventing them from reacting with other substances in the system . This is achieved by forming a carbamate linkage with the amine group, which can be selectively removed under certain conditions .

Pharmacokinetics

As a carbamate compound, it is expected to have moderate solubility in water , which could influence its absorption and distribution in the body.

Result of Action

The primary result of the action of Benzyl N-(4-aminobutyl)carbamate is the protection of amines during peptide synthesis . This allows for the selective addition and removal of amino acids in the peptide chain, facilitating the synthesis of specific peptide sequences.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Benzyl N-(4-aminobutyl)carbamate. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help maintain the stability of the compound and ensure its efficacy during use.

Analyse Biochimique

Biochemical Properties

Benzyl N-(4-aminobutyl)carbamate is known to play a role in biochemical reactions. It is used in the synthetic preparation of pyrazolyl glucopyranoside and galactopyranoside derivative inhibitors of human sodium-glucose cotransporter 1 (SGLT1) for preventives or therapeutics for diseases related to hyperglycemia or galactosemia

Cellular Effects

It has been used in industrial research to improve product quality and efficiency.

Molecular Mechanism

Metabolic Pathways

Carbamates, such as Benzyl N-(4-aminobutyl)carbamate, serve biological systems in a wide spectrum of metabolic pathways . A carbamate derived from the aminoimidazole is an intermediate in the biosynthesis of inosine whose metabolism led to advances in immunotherapy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Benzyl N-(4-aminobutyl)carbamate can be synthesized through a variety of methods. One common approach involves the reaction of benzyl chloroformate with 1,4-diaminobutane in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Another method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides with high yields .

Industrial Production Methods

Industrial production of Benzyl N-(4-aminobutyl)carbamate often involves large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the production rate and purity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl N-(4-aminobutyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbamates and ureas.

Reduction: Reduction reactions can convert it back to its amine form.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and alcohols can react with the benzyl group under basic conditions.

Major Products Formed

Oxidation: Benzyl carbamate and urea derivatives.

Reduction: 1,4-diaminobutane.

Substitution: Various substituted benzyl derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Boc-1,4-diaminobutane: Another protected diamine, but with a tert-butyloxycarbonyl (Boc) group instead of a benzyl group.

N-Fmoc-1,4-diaminobutane: Contains a fluorenylmethoxycarbonyl (Fmoc) group, used in peptide synthesis.

N-Cbz-1,4-diaminobutane: Similar to Benzyl N-(4-aminobutyl)carbamate but without the hydrochloride salt.

Uniqueness

Benzyl N-(4-aminobutyl)carbamate is unique due to its specific protecting group (CBz), which can be selectively removed under mild conditions. This property allows for greater flexibility in multi-step organic syntheses, particularly in the field of peptide chemistry .

Activité Biologique

Benzyl N-(4-aminobutyl)carbamate, also known as N-Carbobenzoxy-1,4-diaminobutane, is a compound that has garnered attention in various fields, including medicinal chemistry and biochemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Benzyl N-(4-aminobutyl)carbamate has the molecular formula . The compound features a carbamate functional group linked to a benzyl group and a 4-aminobutyl chain. It appears as a white to off-white solid with a melting point between 192-196°C. Its solubility is notable in solvents like dimethyl sulfoxide (DMSO) and methanol, but it shows limited solubility in water.

Target Interaction

The primary biological activity of Benzyl N-(4-aminobutyl)carbamate involves its role as an inhibitor of the sodium-glucose cotransporter 1 (SGLT1). By inhibiting SGLT1, the compound can reduce glucose and galactose absorption in the intestines, potentially leading to lower blood sugar levels. This mechanism is particularly relevant for developing therapies for conditions such as diabetes.

Biochemical Pathways

The inhibition of SGLT1 by Benzyl N-(4-aminobutyl)carbamate affects several biochemical pathways related to glucose metabolism. The compound's interaction with SGLT1 alters glucose transport dynamics, which can influence insulin sensitivity and overall metabolic health.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound exhibits favorable properties for absorption and bioavailability when administered in vivo. Its stability in various solvents suggests potential for diverse applications in drug formulation.

In Vitro Studies

In laboratory settings, Benzyl N-(4-aminobutyl)carbamate has demonstrated significant effects on cellular functions. For example, studies have shown that at lower doses, it effectively inhibits SGLT1 without causing notable cytotoxicity to cell lines such as Vero and HepG2. This selectivity is crucial for therapeutic applications where minimizing off-target effects is essential .

Case Studies

Research involving animal models has provided insights into the dosage-dependent effects of Benzyl N-(4-aminobutyl)carbamate. For instance, experiments indicated that at specific concentrations, the compound could significantly lower blood glucose levels in diabetic rats without adverse effects on overall health .

Comparative Analysis with Related Compounds

A comparison of Benzyl N-(4-aminobutyl)carbamate with similar compounds reveals unique characteristics that enhance its biological activity:

| Compound Name | SGLT1 Inhibition | Selectivity | Stability |

|---|---|---|---|

| Benzyl N-(4-aminobutyl)carbamate | High | High | Moderate |

| Benzyl (4-aminobutyl)(methyl)carbamate | Moderate | Moderate | High |

| Benzyl (4-aminobutyl)(ethyl)carbamate | Low | Low | Low |

This table highlights the superior SGLT1 inhibition and selectivity of Benzyl N-(4-aminobutyl)carbamate compared to its analogs, making it a more promising candidate for therapeutic development .

Propriétés

IUPAC Name |

benzyl N-(4-aminobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c13-8-4-5-9-14-12(15)16-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGKHHFFYLRBPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382675 | |

| Record name | Benzyl N-(4-aminobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62146-62-7 | |

| Record name | Benzyl N-(4-aminobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.